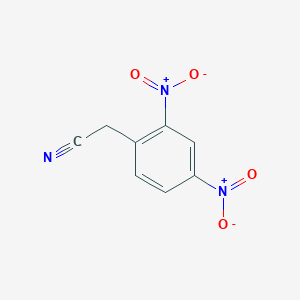
2-(2,4-Dinitrophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dinitrophenyl)acetonitrile is an organic compound with the molecular formula C8H5N3O4. It is characterized by the presence of a dinitrophenyl group attached to an acetonitrile moiety. This compound is known for its applications in various chemical reactions and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,4-Dinitrophenyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 2,4-dinitrochlorobenzene with acetonitrile in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dinitrophenyl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Condensation: It can react with aldehydes and ketones to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydrazine and other nucleophiles, often in solvents like methanol or dimethyl sulfoxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are frequently used in reduction reactions.
Condensation: Reagents like 2,4-dinitrophenylhydrazine are used for forming hydrazones.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Reduction: The major products are amino derivatives.
Condensation: Hydrazones are the primary products formed in condensation reactions.
Scientific Research Applications
2-(2,4-Dinitrophenyl)acetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,4-Dinitrophenyl)acetonitrile involves its ability to participate in nucleophilic substitution and reduction reactions. The nitro groups on the phenyl ring make it highly reactive towards nucleophiles, facilitating the formation of various derivatives. Additionally, its ability to form hydrazones makes it valuable in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Similar in structure but contains a hydrazine group instead of an acetonitrile moiety.
2,4-Dinitrophenol: Contains hydroxyl groups instead of the acetonitrile group.
2,4-Dinitrobenzene: Lacks the acetonitrile group and is used in different types of reactions.
Uniqueness
2-(2,4-Dinitrophenyl)acetonitrile is unique due to its combination of the dinitrophenyl group with an acetonitrile moiety, which imparts distinct reactivity and applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C8H5N3O4 |
|---|---|
Molecular Weight |
207.14 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H5N3O4/c9-4-3-6-1-2-7(10(12)13)5-8(6)11(14)15/h1-2,5H,3H2 |
InChI Key |
CWCDKZILBPYYPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















